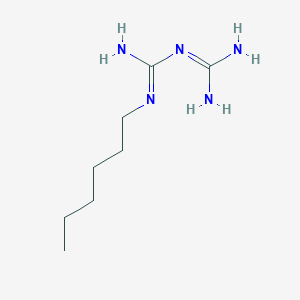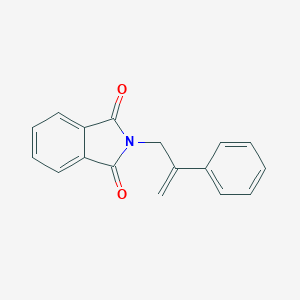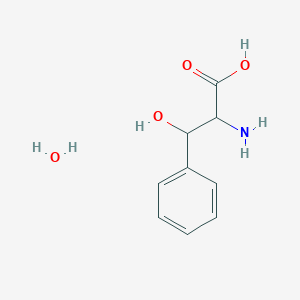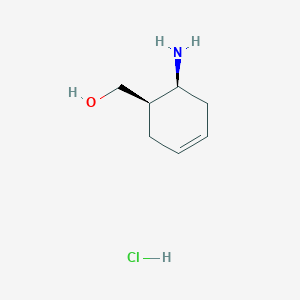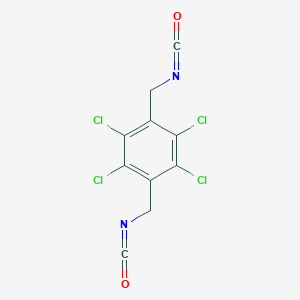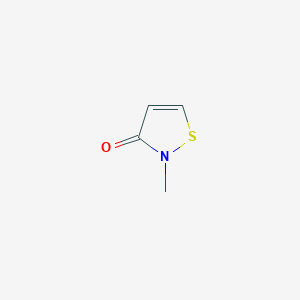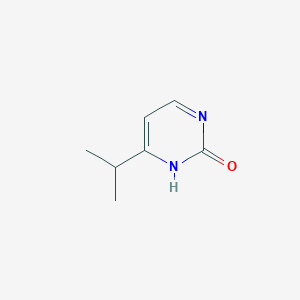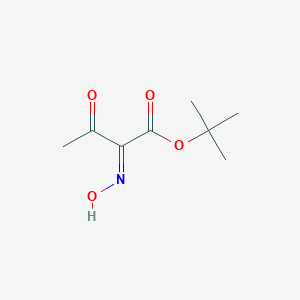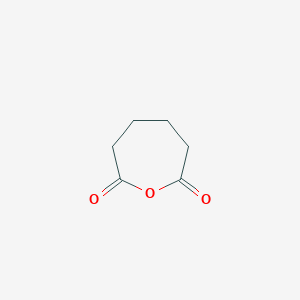
Oxepane-2,7-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of Oxepane-2,7-dione generally involves the reaction of adipic acid and acetic anhydride, followed by catalytic depolymerization under vacuum conditions. This process facilitates the formation of Oxepane-2,7-dione, which can undergo ring-opening polymerization (ROP) in the melt, catalyzed by stannous 2-ethylhexanoate, to produce polymers like poly(adipic anhydride) with low molecular weight (Albertsson & Lundmark, 1990).
Molecular Structure Analysis
The molecular structure of Oxepane-2,7-dione and its derivatives has been extensively studied using spectroscopic methods. For instance, 1,3-Oxazepane-4,7-Diones compounds have been examined through high-resolution spectroscopy, including 1D and 2D NMR techniques, revealing detailed structural insights (Mohammad, Osman, & Yeap, 2011).
Chemical Reactions and Properties
Oxepane-2,7-dione undergoes various chemical reactions, including ROP, to yield polymers with specific properties. For instance, its polymerization in solution and the synthesis of block copolymers with 2-Oxepanone have been explored to generate materials with distinct physical and chemical characteristics (Lundmark, Sjöling, & Albertsson, 1991).
Physical Properties Analysis
The physical properties of Oxepane-2,7-dione-derived polymers, such as crystallinity and melting temperature, have been a focus of research. For instance, Poly(2-oxepane-1,5-dione), a highly crystalline polymer derived from Oxepane-2,7-dione, exhibits a higher melting temperature compared to its counterparts, suggesting its potential for photodegradable applications (Tian, Halleux, Dubois, Jerome, Sobry, & Bossche, 1998).
Aplicaciones Científicas De Investigación
Marine Drugs
- Specific Scientific Field : Marine Biology, Medicinal Chemistry .
- Summary of the Application : Oxepane-2,7-dione is found in a variety of marine organisms such as algae, sponges, fungi, and corals . These marine natural products containing an oxepanyl ring show very important biological activities .
- Results or Outcomes : Many of these marine natural products, including those containing an oxepanyl ring, possess remarkable cytotoxic properties against a wide range of cancer cell lines . The rich chemical structures of these compounds have attracted the attention of many researchers .
Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : The four-membered oxetane ring, which is structurally similar to Oxepane-2,7-dione, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
- Results or Outcomes : The use of oxetanes in medicinal chemistry has led to the development of new drugs and therapeutic agents . Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .
Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : Oxepane-2,7-dione, also known as adipic anhydride, can be used in the synthesis of polymers .
- Methods of Application or Experimental Procedures : One method involves the ring-opening melt polymerization of adipic anhydride . This process produces low molecular weight poly(adipic anhydride) with anhydride exchange dominating after 2 hours at 80°C .
- Results or Outcomes : The result of this process is a polymer with potential applications in various industries .
Safety And Hazards
Direcciones Futuras
The Oxepane motif, including Oxepane-2,7-dione, has been found in a great variety of algae, sponges, fungus, and corals and shows very important biological activities . Many of these compounds possess remarkable cytotoxic properties against a wide range of cancer cell lines . Their rich chemical structures have attracted the attention of many researchers who have reported interesting synthetic approaches to these targets .
Propiedades
IUPAC Name |
oxepane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKCQCQZUGWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-17-9 | |
| Record name | 2,7-Oxepanedione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401316648 | |
| Record name | Adipic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,7-Oxepanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oxepane-2,7-dione | |
CAS RN |
2035-75-8 | |
| Record name | Adipic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-Oxepanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22 °C | |
| Record name | 2,7-Oxepanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

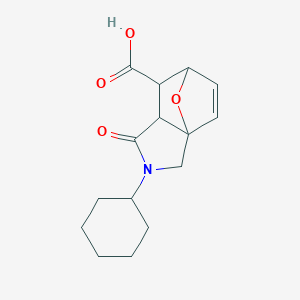

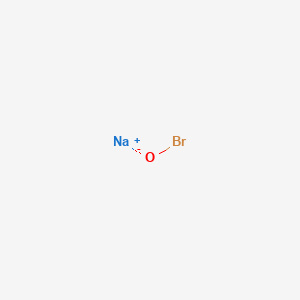
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
